![molecular formula C9H8N2O2S B12434308 Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of benzo[c][1,2,5]thiadiazoles, which includes a fused thiadiazole ring, imparts distinct chemical and physical properties to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate typically involves the following steps:
-
Formation of the Benzo[c][1,2,5]thiadiazole Core: : The core structure of benzo[c][1,2,5]thiadiazole can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur and an oxidizing agent to form the thiadiazole ring.
-
Introduction of the Acetate Group: : The acetate group can be introduced through esterification reactions. For example, the benzo[c][1,2,5]thiadiazole core can be reacted with methyl chloroacetate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into reduced forms with different chemical properties.
-
Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can introduce different substituents onto the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has several scientific research applications, including:
-
Medicinal Chemistry: : The compound’s unique structure and biological activity make it a potential candidate for drug development. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
-
Materials Science: : The compound’s electronic properties make it useful in the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs).
-
Organic Electronics: : The compound can be used as a building block for the synthesis of donor-acceptor systems, which are essential for the development of efficient organic electronic devices.
-
Biological Research: : The compound’s ability to interact with biological targets makes it valuable for studying cellular processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell division, while its antimicrobial activity may result from disrupting bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can be compared with other similar compounds, such as:
-
Benzo[c][1,2,5]oxadiazoles: : These compounds have a similar structure but contain an oxygen atom instead of sulfur. They also exhibit diverse biological activities and are used in similar applications.
-
Thiazoles: : Thiazoles are another class of heterocyclic compounds with a sulfur atom in the ring. They have a wide range of biological activities and are used in medicinal chemistry and materials science.
-
Benzothiazoles: : These compounds have a fused benzene and thiazole ring system. They are known for their anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C9H8N2O2S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
methyl 2-(2,1,3-benzothiadiazol-5-yl)acetate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)5-6-2-3-7-8(4-6)11-14-10-7/h2-4H,5H2,1H3 |
InChI-Schlüssel |
VFOGHOGPVNNVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC2=NSN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



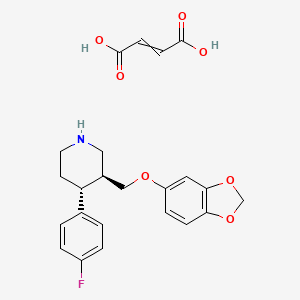
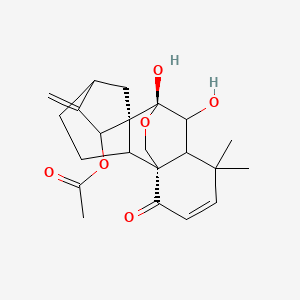

![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
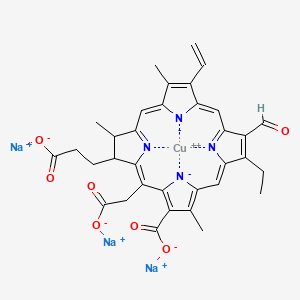
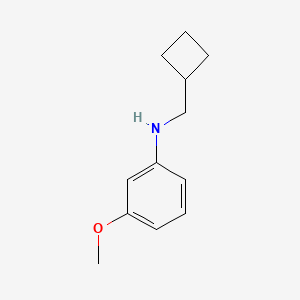
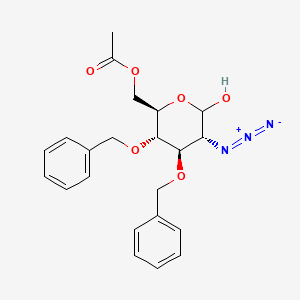

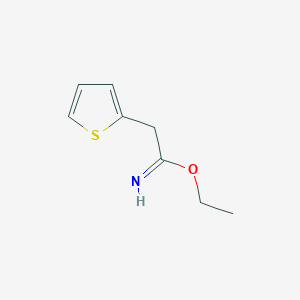
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)

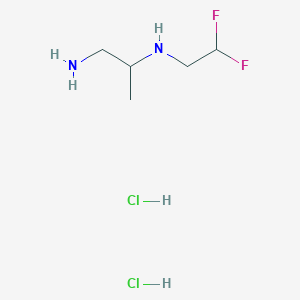
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
